N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C18H19N5O5S3. It has an average mass of 481.569 Da and a monoisotopic mass of 481.054840 Da .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of starting materials like d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety .Chemical Reactions Analysis
1,3,4-thiadiazole derivatives can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Quantitative Assessment of Noncovalent Interactions : Adamantane-1,3,4-thiadiazole hybrids have been synthesized to explore their crystal structures and noncovalent interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. These studies provide insights into the orientation differences of the amino group in halogenated vs. non-halogenated structures and highlight the importance of N–H⋯N hydrogen bonds and H–H bonding in stabilizing crystal structures (El-Emam et al., 2020).
Synthesis of Ethyl and N,N′-Bis Derivatives : Another research direction focuses on synthesizing ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and their derivatives, showcasing methods to incorporate the adamantane structure into different molecular frameworks, leading to compounds with varied properties (D’yachenko, Burmistrov, & Butov, 2019).
Biological Activities
Carbonic Anhydrase Inhibitors : Some derivatives have shown to inhibit carbonic anhydrase (CA) activity, with specific compounds displaying unique binding sites that may contribute to their inhibitory action. This property suggests potential applications in designing isoform-selective inhibitors for therapeutic uses (Avvaru et al., 2010).
Cytotoxic Activity : Sulfonamide derivatives incorporating the adamantyl group have been synthesized and evaluated for their anticancer activity against breast and colon cancer cell lines, identifying compounds with potent cytotoxic effects. This research underscores the potential of these compounds in cancer therapy applications (Ghorab et al., 2015).
Antimicrobial and Anti-inflammatory Activities : Various derivatives have been synthesized and tested for antimicrobial and anti-inflammatory activities, demonstrating significant potential against Gram-positive bacteria and pathogenic fungi, as well as marked anti-inflammatory effects in vivo. These findings suggest applications in developing new therapeutic agents for infectious and inflammatory diseases (Kadi et al., 2007).
Mécanisme D'action
Target of Action
The primary target of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a critical nutrient for many types of cancer cells .
Mode of Action
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide acts as an inhibitor of GLS . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, leading to a reduction in the production of glutathione (GSH) . This amplifies the photodynamic effect of other compounds, such as Chlorin e6 .
Biochemical Pathways
The inhibition of GLS by N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide disrupts the glutamine metabolic pathway . This leads to a decrease in the synthesis of GSH, an important downstream product of glutamine metabolism that accelerates the proliferation of certain types of cancer cells .
Pharmacokinetics
Its efficacy in inhibiting gls suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use .
Result of Action
The inhibition of GLS by N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide leads to a disruption in glutamine metabolism, resulting in a decrease in GSH production . This can lead to an increase in the photodynamic effect of other compounds, resulting in the death of cancer cells .
Action Environment
The action of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide can be influenced by various environmental factors. For example, the presence of other compounds, such as Chlorin e6, can enhance its efficacy . .
Orientations Futures
The future directions for “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide” and similar compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole derivatives have shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, these compounds could be potential candidates for the development of new drugs in these areas.
Propriétés
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-2-18-23-24-20(29-18)25-30(27,28)17-5-3-16(4-6-17)22-19(26)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOSYOGXBBMRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.